molecular formula C5H8O5 B078296 (2S)-2-hydroxypentanedioic acid CAS No. 13095-48-2

(2S)-2-hydroxypentanedioic acid

Cat. No. B078296
CAS RN: 13095-48-2
M. Wt: 148.11 g/mol
InChI Key: HWXBTNAVRSUOJR-VKHMYHEASA-N
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Description

Synthesis Analysis

The synthesis of related compounds to (2S)-2-hydroxypentanedioic acid involves various methods. For example, Ahuja and Sudalai (2015) developed an approach to synthesize (2S,3S)-3-hydroxypipecolic acid with high enantiomeric excess, using d-proline catalyzed sequential α-aminooxylation/Horner–Wadsworth–Emmons olefination of an aldehyde and Pd-catalyzed MOM-ether directed aza-Claisen rearrangement (Ahuja & Sudalai, 2015). Natekar and Samant (2010) prepared 2-Methyl-4-phenylpentanedioic acid using the Michael reaction followed by hydrolysis and Friedel-Crafts reactions (Natekar & Samant, 2010).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using methods like X-ray crystallography. Delgado et al. (2016) synthesized and characterized 2-ureido-pentanedioic acid and analyzed its molecular structure via single-crystal X-ray diffraction, revealing its chiral structure and supramolecular assembly (Delgado et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving (2S)-2-hydroxypentanedioic acid and its derivatives include various synthetic pathways. Herdeis and Lütsch (1993) presented a stereoselective synthesis of the stereoisomers of 2-methyl-4-hydroxy-5-amino-pentanoic acid, starting from known lactones (Herdeis & Lütsch, 1993).

Physical Properties Analysis

The physical properties of these compounds are often characterized in the process of synthesis and structural analysis. The research by Occhiato et al. (2008) on the synthesis of enantiopure (2S,4R)-4-hydroxypipecolic acid provides insights into the physical properties of these types of compounds (Occhiato, Scarpi, & Guarna, 2008).

Chemical Properties Analysis

The chemical properties of (2S)-2-hydroxypentanedioic acid and similar compounds can be inferred from their reactivity and the nature of their synthesis. For example, the work of Dai et al. (2018) on the biological production of malic acid, a related compound, sheds light on the chemical properties and potential applications of these types of compounds (Dai et al., 2018).

Scientific Research Applications

  • Biological Production and Metabolic Engineering : Malic acid is used as a precursor in many industrially important chemicals in food, chemicals, and pharmaceutical industries. Biological production of malic acid through fermentation and metabolic engineering of strains has gained attention due to environmental concerns and fossil fuel depletion (Dai et al., 2018).

  • Solubility Studies : Research has been conducted on the solubility of 3-carboxy-3-hydroxypentanedioic acid in various solvents, which is important for its application in different industrial processes (Yang & Wang, 2011).

  • Environmental Impact and Aerosol Chemistry : Studies on organic compounds in aerosols have identified several derivatives of malic acid. These studies help in understanding the contribution of biogenic hydrocarbons to the regional and global aerosol burden (Jaoui et al., 2005).

  • Neurological and Psychiatric Disease Models : 2-(Phosphonomethyl)pentanedioic acid is investigated for its efficacy in various neurological and psychiatric disease models. Enhancing its brain delivery through intranasal administration and prodrug strategies is a significant area of research (Nedelcovych et al., 2017).

  • Radiopharmaceuticals and Clinical Trials : The development of sensitive analytical methods for fluorine-18 labeled malic acid derivatives is critical for their application in clinical PET studies, especially in the diagnosis and staging of prostate cancer (Graham et al., 2013).

  • Organic Synthesis and Pharmaceutical Applications : Research includes the enantioselective synthesis of malic acid derivatives, which are important intermediates in drug synthesis (Ahuja & Sudalai, 2015).

  • Cholesterol and Lipid Metabolism : Investigations into compounds like ETC-1002, derived from malic acid, for their efficacy in lowering low-density lipoprotein-cholesterol in patients with hypercholesterolemia and type 2 diabetes mellitus (Gutierrez et al., 2014).

Future Directions

While I could not find specific future directions for “(2S)-2-hydroxypentanedioic acid”, research in the field of bioelectrocatalysis, which involves the use of materials derived from biological systems as catalysts to catalyze redox reactions, is ongoing . This field combines the advantages of biocatalysis and electrocatalysis, allowing for selective biosensing, efficient energy conversion, and the production of diverse products .

properties

IUPAC Name

(2S)-2-hydroxypentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXBTNAVRSUOJR-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901020882
Record name (2S)-2-Hydroxypentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901020882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-2-Hydroxyglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(2S)-2-hydroxypentanedioic acid

CAS RN

13095-48-2
Record name L-2-Hydroxyglutaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13095-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyglutaric acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Hydroxypentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901020882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYGLUTARIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z2F3DYB8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-2-Hydroxyglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
HA Orgueira, R Erra-Balsells, H Nonami… - Macromolecules, 2001 - ACS Publications
1,6-Diaminohexane and a 2-(S)-hydroxypentanedioic acid 5,2-lactone derivative (3) were polycondensed to afford an aregic polyamide 4. A chiral monomer (5) having a 2-fold axis of …
Number of citations: 26 pubs.acs.org
JR Everett - Computational and Structural Biotechnology Journal, 2015 - Elsevier
A new paradigm is proposed for assessing confidence in the identification of known metabolites in metabonomics studies using NMR spectroscopy approaches. This new paradigm is …
Number of citations: 50 www.sciencedirect.com
J Ilaš, PŠ Anderluh, MS Dolenc, D Kikelj - Tetrahedron, 2005 - Elsevier
The 2H-1, 4-benzoxazin-3-(4H)-one (1) and 3, 4-dihydro-2H-1, 4-benzoxazine (2) scaffolds have been studied intensively as important heterocyclic systems for building natural 1, 2 and …
Number of citations: 182 www.sciencedirect.com
HA Orgueira, O Varela - Tetrahedron: Asymmetry, 1997 - Elsevier
L-glutamic acid (1) was employed as a chiral template in the preparation of the pentachlorophenyl ester of (4S)-carboxy-1,4-butirolactone (3), a key precursor of chiral analogs of nylon 5…
Number of citations: 15 www.sciencedirect.com
NC Giri, L Passantino, H Sun, MA Zoroddu, M Costa… - Biochemistry, 2013 - ACS Publications
Occupational and/or environmental exposure to nickel has been implicated in various types of cancer, and in vitro exposure to nickel compounds results in the accumulation of Ni(II) …
Number of citations: 26 pubs.acs.org
G Zhao, G Kuang, J Li, H Hadiatullah, Z Chen… - Food Research …, 2020 - Elsevier
The volatile aroma compounds of traditional Chinese rose vinegar were identified by headspace solid-phase micro extraction gas chromatography–mass spectrometry (HS–SPME–GC–…
Number of citations: 43 www.sciencedirect.com
JA Galbis, MG García-Martín - Carbohydrates in Sustainable Development …, 2010 - Springer
The low degradability of petroleum-based polymers and the massive use of these materials constitute a serious problem because of the environmental pollution that they can cause. …
Number of citations: 43 link.springer.com

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